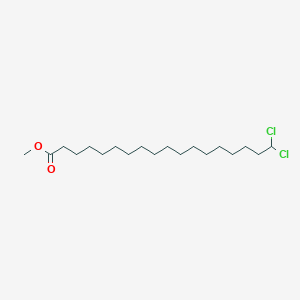
Methyl 18,18-dichlorooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 18,18-dichlorooctadecanoate is a chemical compound belonging to the class of fatty acid esters It is characterized by the presence of two chlorine atoms attached to the 18th carbon of the octadecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 18,18-dichlorooctadecanoate typically involves the esterification of 18,18-dichlorooctadecanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 18,18-dichlorooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 18,18-dichlorooctadecanoic acid or corresponding ketones.
Reduction: Formation of 18,18-dichlorooctadecanol.
Substitution: Formation of various substituted octadecanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 18,18-dichlorooctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of Methyl 18,18-dichlorooctadecanoate involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it can interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9,10-dichlorooctadecanoate: Similar structure but with chlorine atoms at the 9th and 10th positions.
Methyl 18-methylnonadecanoate: Similar fatty acid ester but with a methyl group instead of chlorine atoms.
Uniqueness
Methyl 18,18-dichlorooctadecanoate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C19H36Cl2O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
methyl 18,18-dichlorooctadecanoate |
InChI |
InChI=1S/C19H36Cl2O2/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h18H,2-17H2,1H3 |
Clé InChI |
UFFPXRZVLKESJQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


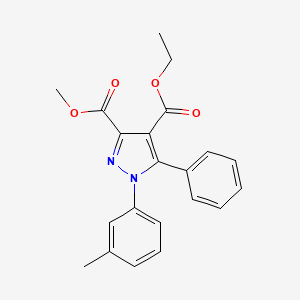
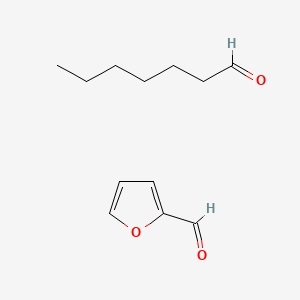
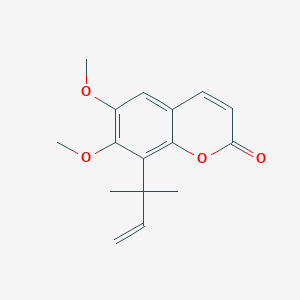
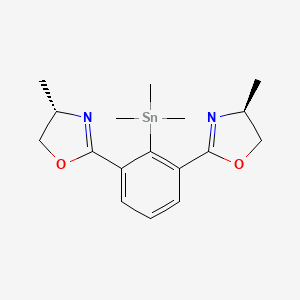

![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)

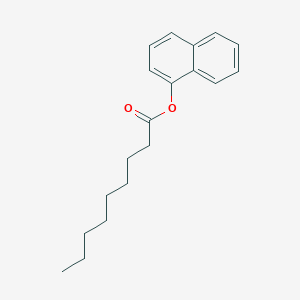
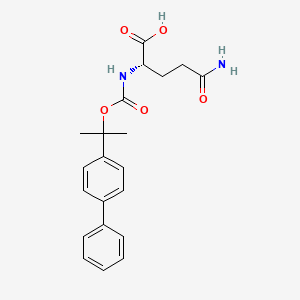
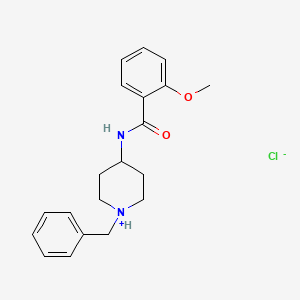
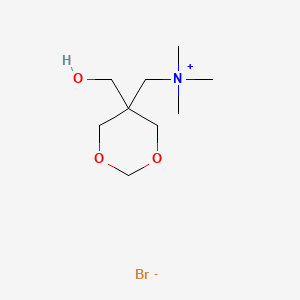
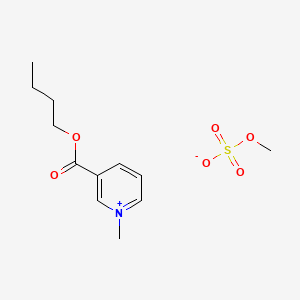

![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
